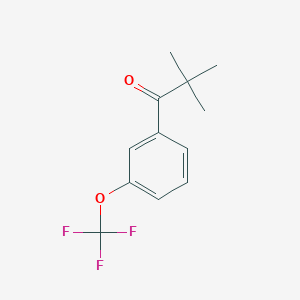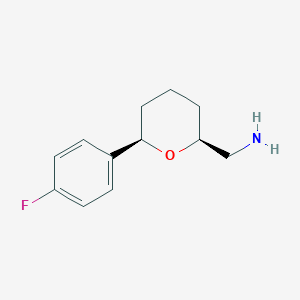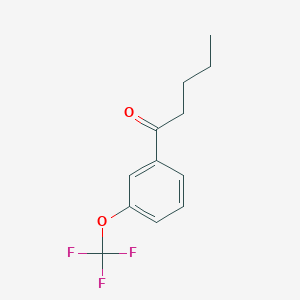
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanone chain
Métodos De Preparación
The synthesis of 1-(3-Trifluoromethoxy-phenyl)-pentan-1-one typically involves several steps, starting from readily available precursors. One common method involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Trifluoromethoxy-phenyl)-pentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one can be compared with other similar compounds, such as:
1-(4-Trifluoromethoxy-phenyl)-pentan-1-one: Similar structure but with the trifluoromethoxy group in the para position, which may affect its reactivity and interactions.
1-(3-Trifluoromethyl-phenyl)-pentan-1-one: The trifluoromethyl group instead of trifluoromethoxy, leading to different electronic and steric effects.
1-(3-Methoxy-phenyl)-pentan-1-one: The methoxy group instead of trifluoromethoxy, resulting in different chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research and development.
Propiedades
Fórmula molecular |
C12H13F3O2 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H13F3O2/c1-2-3-7-11(16)9-5-4-6-10(8-9)17-12(13,14)15/h4-6,8H,2-3,7H2,1H3 |
Clave InChI |
CNBXTUODITWUAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC(=CC=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)
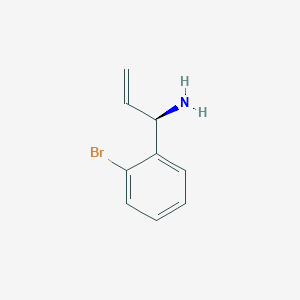
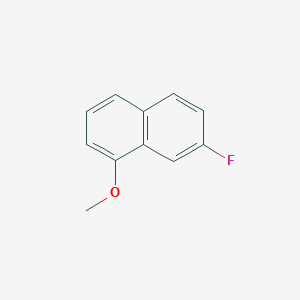
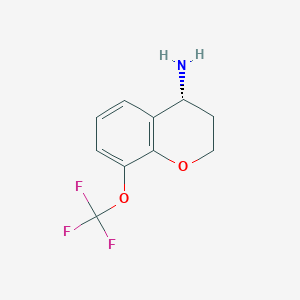
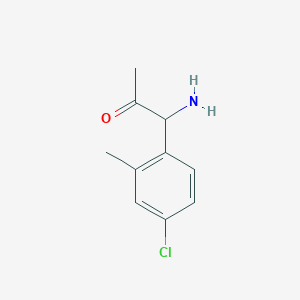


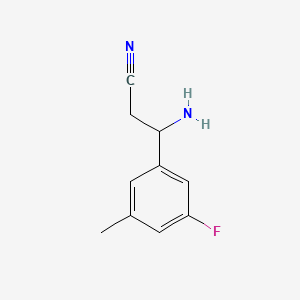
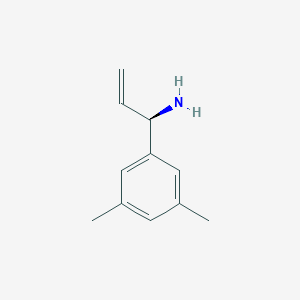
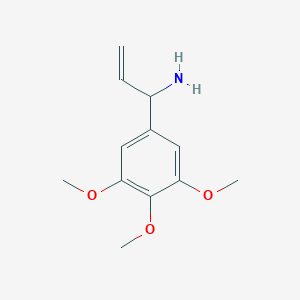
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
